molecular formula C21H21N3O B11960297 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol

Cat. No.: B11960297
M. Wt: 331.4 g/mol
InChI Key: GPKINHUCLKYOFX-CJLVFECKSA-N
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Description

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is a chemical compound with the molecular formula C17H19N3O It is known for its unique structure, which includes a naphthol group linked to a phenyl-piperazine moiety through an imino-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol typically involves the condensation of 4-phenyl-1-piperazine with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The hydroxyl group in the naphthol moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated naphthol derivatives.

Scientific Research Applications

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenyl-piperazine moiety may interact with neurotransmitter receptors, while the naphthol group could participate in redox reactions. These interactions can lead to various biological effects, including modulation of enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Benzyl-1-piperazinyl)imino)methyl)phenol
  • 3-{[(4-Phenyl-1-piperazinyl)imino]methyl}phenol

Uniqueness

1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

1-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C21H21N3O/c25-21-11-10-17-6-4-5-9-19(17)20(21)16-22-24-14-12-23(13-15-24)18-7-2-1-3-8-18/h1-11,16,25H,12-15H2/b22-16+

InChI Key

GPKINHUCLKYOFX-CJLVFECKSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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